Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Overview
Description
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene. It is known for its exceptional reactivity, particularly in cycloaddition reactions such as the Retro-Diels-Alder reaction. This compound is valuable in synthetic organic chemistry due to its ability to form various heterocyclic structures, making it a versatile building block for pharmaceuticals and other chemical applications .
Mechanism of Action
Target of Action
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene . Its primary targets are a wide range of dienophiles and heterodienophiles . These targets are molecules that can participate in Diels-Alder reactions, a type of cycloaddition reaction that is fundamental in organic chemistry .
Mode of Action
This compound engages in Retro-Diels-Alder reactions with its targets . In these reactions, the compound acts as a diene, a molecule that provides four electrons for the formation of new sigma bonds . The resulting changes include the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of new heterocyclic ring systems . These ring systems can be further diversified, leading to a wide range of downstream effects . For example, the compound has been used in the total synthesis of natural products, such as ningalin D and purpurone .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in biological systems .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and reaction conditions . In general, the compound’s ability to form diverse heterocyclic ring systems could potentially lead to a wide range of biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to undergo slow decomposition upon warming and is prone to acid-promoted rearrangement . Therefore, the reaction conditions, including temperature and pH, can significantly affect the compound’s reactivity and the outcomes of its reactions .
Biochemical Analysis
Biochemical Properties
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate plays a crucial role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules through its ability to participate in inverse-electron-demand Diels-Alder reactions . This compound is known to react with electron-rich, neutral, and electron-deficient dienophiles, making it highly versatile in biochemical applications . The interactions of this compound with these biomolecules are characterized by predictable positional selectivity and high functional group compatibility .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity in cycloaddition reactions allows it to modify cellular components and affect their function . For instance, it has been used in bioconjugation applications, where it can modulate the fluorescence of dyes for bioimaging purposes . The compound’s ability to engage in these reactions under mild conditions makes it suitable for use in living cells without causing significant toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in inverse-electron-demand Diels-Alder reactions. This reaction proceeds through two steps: an initial cycloaddition followed by a retro Diels-Alder reaction, resulting in the loss of a nitrogen molecule and the formation of pyridazine . This mechanism allows the compound to form stable adducts with various dienophiles, enabling its use in the synthesis of heterocyclic compounds and bioconjugation applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade in the presence of water, which may limit its applications in moist or humid conditions . Its stability under dry conditions allows for its use in various biochemical experiments over extended periods . Long-term studies have shown that the compound can maintain its reactivity and effectiveness in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to be effective in modifying cellular components without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings . Threshold effects have been observed, indicating that the compound’s impact on cellular function can be dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its reactivity in cycloaddition reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable adducts with dienophiles . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s ability to accumulate in certain tissues makes it useful for targeted biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can be synthesized through several methods. One common route involves the reaction of hydrazine with dimethyl oxalate, followed by cyclization with cyanogen bromide. The reaction conditions typically require a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It readily participates in Diels-Alder and Retro-Diels-Alder reactions with a wide range of dienophiles and heterodienophiles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles such as alkenes or alkynes under mild conditions, often at room temperature or slightly elevated temperatures.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, with reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted heterocycles such as 1,2-diazines, 1,2,4-triazines, pyrroles, and pyridines .
Scientific Research Applications
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its high reactivity and versatility in forming various heterocycles.
Dimethyl 1,2,4-triazine-3,6-dicarboxylate: Similar in structure but less reactive due to the absence of the fourth nitrogen atom.
This compound: Another azadiene with similar reactivity but different substitution patterns, leading to different reaction outcomes.
Uniqueness
This compound is unique due to its exceptional reactivity and ability to participate in a wide range of cycloaddition reactions under mild conditions. This makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures .
Properties
IUPAC Name |
dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPSGGFQFBWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(N=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306219 | |
Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-14-5 | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2166-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2166-14-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate a valuable reagent in organic synthesis?
A1: this compound distinguishes itself as a highly reactive heteroaromatic azadiene, exhibiting a strong preference for engaging in inverse electron demand Diels–Alder reactions. [] This unique reactivity stems from its electron-deficient nature, allowing it to readily react with a wide array of dienophiles and heterodienophiles. [] This makes it an invaluable tool for synthesizing various heterocyclic compounds, including substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles. []
Q2: How does the reaction of this compound with dienophiles proceed?
A2: While initially thought to be a concerted process, computational studies suggest the reaction proceeds through a stepwise mechanism. [] First, an initial adduct is formed between the tetrazine and the dienophile. This adduct then undergoes a spontaneous loss of nitrogen gas (N2), leading to a 1,2-dihydropyridazine intermediate. Finally, a 1,2-hydrogen shift yields the final stable aromatic pyridazine product. []
Q3: Can you provide specific examples of reactions where this compound acts as a dienophile?
A3: Certainly! this compound reacts with various dienophiles, including:
- Vinylindoles: This reaction yields indolyl-substituted and annellated pyridazines, providing access to a new class of heterocyclic compounds with potential biological activity. [] The regioselectivity of the reaction is primarily governed by steric effects, offering a degree of control over the final product formation. []
- Tributylstannylacetylenes: This reaction offers a convenient route to 4-(tributylstannyl)pyridazines, versatile intermediates for further functionalization via Stille coupling reactions. [] The presence of the tributylstannyl group allows for diverse transformations, expanding the synthetic utility of the pyridazine products. []
- Unsaturated Fulvene Endoperoxides: This reaction yields saturated fulvene endoperoxides containing a 1,2-dihydropyridazine ring. [] These unique structures can be further manipulated, for example, by treatment with water and phenyliodosyl bis(trifluoroacetate) to generate acrylic acid derivatives and dimethyl pyridazine-3,6-dicarboxylate. []
Q4: Beyond its use in synthesizing heterocycles, what other applications does this compound have?
A4: this compound plays a crucial role in developing click-to-release systems for drug delivery. [] For instance, it can be employed to activate a trimethyl lock (TML) by reacting with a vinyl ether, leading to the controlled release of a drug molecule. [] This strategy holds promise for improving the targeted delivery of anticancer drugs like doxorubicin. []
Q5: What is the molecular formula and molecular weight of this compound?
A5: Its molecular formula is C6H6N4O4, and its molecular weight is 198.138 g/mol. []
Q6: What is the physical appearance and melting point of this compound?
A6: It appears as a bright red crystalline solid with a melting point ranging from 175–177 °C. []
Q7: Are there any specific handling and storage precautions for this compound?
A8: Yes, due to its high reactivity, this compound is unstable in the presence of acids, bases, water, and protic solvents. [] Therefore, it should be stored under moisture-free conditions and refrigerated to maintain its stability. []
Q8: Have there been computational studies on this compound?
A9: Yes, computational studies using semi-empirical methods like AM1 and PM3, as well as ab initio calculations at the HF/3-21G level of theory, have been employed to understand the reactivity of this compound in Diels-Alder reactions. [] These studies have provided valuable insights into the reaction mechanism, transition state structures, and energetic profiles of these cycloaddition reactions. []
Q9: How does modifying the structure of this compound affect its reactivity?
A10: While the provided research focuses primarily on this compound, studies with other 1,2,4,5-tetrazines suggest that modifying the substituents at the 3 and 6 positions can significantly impact the molecule's reactivity. [, , , ] Electron-withdrawing groups generally enhance the reactivity towards electron-rich dienophiles, while electron-donating groups can diminish it. [, ] This fine-tuning of reactivity through structural modifications highlights the versatility of the 1,2,4,5-tetrazine scaffold for diverse synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.